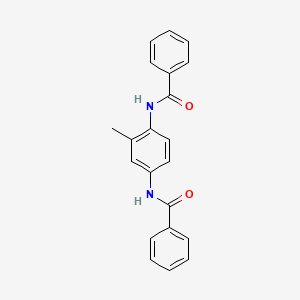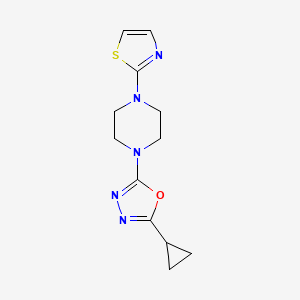![molecular formula C11H18N2O2 B5689564 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol, also known as FPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPE is a derivative of piperazine, an organic compound commonly used in the pharmaceutical industry.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to interact with the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in regulating anxiety and seizures. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol may enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and anti-inflammatory properties, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been found to have antioxidant activity, which could be useful in treating conditions associated with oxidative stress. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has also been shown to have a positive effect on cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for researchers to work with. However, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not widely available and can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol and its potential interactions with other drugs. Finally, more studies are needed to investigate the safety and efficacy of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in humans.
Synthesemethoden
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol can be synthesized using a multistep process that involves the reaction of 3-furylmethyl chloride with piperazine, followed by reduction with sodium borohydride. The resulting product is then hydrolyzed to yield 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. This synthesis method has been optimized to increase the yield and purity of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been investigated for its potential therapeutic applications in various areas of research. One study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anticonvulsant activity, making it a potential treatment for epilepsy. Another study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anxiolytic effects, suggesting it could be used to treat anxiety disorders. Additionally, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory properties, indicating it could be used to treat inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[4-(furan-3-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYNHMNLIWWZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)
![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)
